Product packaging for AGI25696(Cat. No.:CAS No. 2201065-84-9)

AGI25696

Cat. No.: B605235
CAS No.: 2201065-84-9
M. Wt: 428.49
InChI Key: ZMZOMWGRJGQLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Methionine Adenosyltransferase 2A (MAT2A) Inhibition Research

AGI-25696 is recognized as a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). probechem.comadooq.combioscience.co.uk MAT2A is a crucial enzyme within the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine (B11128) triphosphate (ATP). nih.govresearchgate.netnih.gov SAM functions as the principal methyl donor in cellular processes, including the methylation of DNA, RNA, and proteins, which are fundamental for cellular growth and function. researchgate.netnih.govpatsnap.com Inhibition of MAT2A leads to a decrease in SAM levels, thereby disrupting these essential methylation pathways. patsnap.com

Significance of MAT2A as a Therapeutic Target in Specific Oncogenic Contexts

MAT2A has emerged as a compelling therapeutic target due to its synthetic lethal relationship with homozygous deletions of the methylthioadenosine phosphorylase (MTAP) gene in certain cancers. nih.govresearchgate.netresearchgate.net The MTAP gene is situated near the CDKN2A tumor suppressor gene on chromosome 9p21, and their co-deletion is observed in approximately 15% of human cancers. nih.govacs.orgijraset.com MTAP is involved in the methionine salvage pathway, facilitating the breakdown of 5′-methylthioadenosine (MTA). nih.govmdpi.com The absence of functional MTAP results in the accumulation of MTA, which inhibits protein arginine methyltransferase 5 (PRMT5). nih.govinsilico.comnih.gov This inhibition renders MTAP-deleted cancer cells particularly susceptible to further inhibition of MAT2A and the subsequent reduction in SAM levels, a phenomenon termed synthetic lethality. nih.govpatsnap.cominsilico.comnih.gov Targeting MAT2A represents a potential novel therapeutic avenue for these aggressive tumors, which often present with unfavorable prognoses and limited effective targeted treatment options. nih.govijraset.cominsilico.com

Role of AGI-25696 as a Key Preclinical Research Tool in Targeted Therapy Discovery

AGI-25696 has served as a valuable in vivo tool compound in preclinical investigations aimed at evaluating the therapeutic potential of MAT2A inhibition in MTAP-deleted tumors. nih.govresearchgate.net Studies utilizing AGI-25696 have demonstrated its capacity to impede the growth of MTAP-deleted tumors in vivo. probechem.combioscience.co.ukmedchemexpress.com Developed by Agios Pharmaceuticals, the compound reached a preclinical research stage. patsnap.com AGI-25696 exhibited improved potency compared to earlier MAT2A inhibitors such as PF-9366. nih.gov Preclinical studies involving AGI-25696 in mice bearing subcutaneous KP4 MTAP-null xenografts indicated a substantial reduction in tumor growth. researchgate.netresearchgate.net

Overview of the Drug Discovery Landscape Leading to AGI-25696

The identification and study of AGI-25696 are situated within the broader context of drug discovery efforts focused on targeting MAT2A for cancer treatment. Following the recognition of MAT2A as a synthetic lethal target in MTAP-deleted cancers, the development of small-molecule inhibitors commenced. researchgate.netacs.org Initial endeavors included the identification of PF-9366, an early allosteric MAT2A inhibitor, but its cellular effectiveness was hampered by adaptive feedback mechanisms involving MAT2A upregulation. nih.govijraset.comacs.org To address this limitation, the focus shifted to identifying compounds with enhanced potency. AGI-25696 emerged from these efforts and was disclosed by Agios as an in vivo tool compound demonstrating improved potency relative to PF-9366. nih.gov Subsequent optimization of compounds structurally related to AGI-25696 led to the discovery of AG-270, a potent and orally bioavailable MAT2A inhibitor that advanced into clinical development. nih.govresearchgate.netacs.orgijraset.comacs.org AGI-25696 itself exhibited properties, such as very high plasma protein binding and a high efflux ratio, which suggested that a high dose would be necessary for adequate human exposure, thus prompting the development of compounds with more favorable characteristics like AG-270. acs.orgresearchgate.net

Detailed Research Findings and Data

Preclinical studies with AGI-25696 provided detailed findings regarding its efficacy in inhibiting the growth of MTAP-deleted tumors in vivo. For example, in a study involving mice with subcutaneous KP4 MTAP-null xenografts, treatment with AGI-25696 led to a significant reduction in tumor growth. researchgate.netresearchgate.net This outcome was consistent with in vitro data and showed a tumor growth inhibition (TGI) of 67.8% (p = 0.0001) over a 33-day study period. researchgate.net AGI-25696 also demonstrated sustained high exposure within KP4 MTAP-null xenograft tumors following oral administration. researchgate.netacs.org

Key in vitro parameters for AGI-25696 highlighted its extensive plasma protein binding (>99.9% in human plasma) and a high efflux ratio (6.0) in a Caco-2 assay. acs.orgresearchgate.net While AGI-25696 displayed good cellular activity with a SAM IC₅₀ of 150 nM in HCT116 cell assays, its pharmacokinetic profile, particularly the high plasma protein binding, indicated limitations for direct clinical application and motivated the development of optimized compounds. acs.orgresearchgate.net

The following table summarizes some key preclinical findings associated with the use of AGI-25696:

Study ModelTreatment RegimenOutcomeCitation
KP4 MTAP-null xenograft miceOral, once daily (q.d.)Substantial reduction in tumor growth researchgate.netresearchgate.net
KP4 MTAP-null xenograft mice300 mg/kg q.d.Tumor Growth Inhibition (TGI) = 67.8% researchgate.net
HCT116 MTAP-null cell assayIn vitroSAM IC₅₀ = 150 nM acs.orgresearchgate.net
Human plasmaIn vitroPlasma Protein Binding > 99.9% acs.orgresearchgate.net
Caco-2 assayIn vitroEfflux Ratio = 6.0 acs.orgresearchgate.net

These findings underscore the importance of AGI-25696 as a preclinical tool that provided essential in vivo validation for MAT2A inhibition as a viable therapeutic strategy in MTAP-deleted cancers, thereby facilitating the advancement of more clinically promising compounds such as AG-270. researchgate.netresearchgate.net

Properties

CAS No.

2201065-84-9

Molecular Formula

C28H20N4O

Molecular Weight

428.49

IUPAC Name

5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

InChI

InChI=1S/C28H20N4O/c1-18-24(22-14-15-23-21(17-22)13-8-16-29-23)28(33)32-27(30-18)25(19-9-4-2-5-10-19)26(31-32)20-11-6-3-7-12-20/h2-17,30H,1H3

InChI Key

ZMZOMWGRJGQLDW-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C3N=CC=CC3=C2)=C(C)NC4=C(C5=CC=CC=C5)C(C6=CC=CC=C6)=NN14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGI-25696;  AGI 25696;  AGI25696.

Origin of Product

United States

Synthetic Methodologies for Agi 25696 and Analogues

General Synthetic Routes for the Core Chemical Scaffold of AGI-25696

AGI-25696 is based on a pyrazolo[1,5-a]pyrimidin-7(4H)-one core chemical scaffold probechem.comdoi.org. General synthetic routes for this scaffold and its analogues have been explored. One general route involves the reaction of an intermediate, methyl 3-oxo-2-(quinolin-6-yl)butanoate (intermediate 59), with an amino pyrazole (B372694) (such as amino pyrazole 60) acs.org. Scheme 2 in relevant literature illustrates the synthesis of AGI-25696 and amino pyrazole 60 acs.org. Another scheme (Scheme 3) shows a general synthetic route for several additional related compounds acs.org. The synthesis of some key pyrazolo-pyrimidine analogues has also been reported researchgate.net.

Specific Reaction Pathways and Conditions for AGI-25696 Synthesis

The specific synthesis of AGI-25696 involves the reaction of intermediate 59 (methyl 3-oxo-2-(quinolin-6-yl)butanoate) and amine 60 in acetic acid at 90 °C acs.org. Intermediate 59 is prepared from methyl 3-oxo-2-(quinolin-6-yl)butanoate acs.org. Amine 60, an amino pyrazole, is synthesized from 2-phenylacetonitrile (B1602554) and methyl benzoate, treated with sodium hydride to yield an intermediate, followed by reaction with hydrazine (B178648) hydrate (B1144303) in acetic acid/ethanol acs.org. AGI-25696 and a related compound, AGI-24512, have been synthesized as previously reported in the literature acs.orgresearchgate.net.

Exploration of Chemical Modifications and Derivatization Strategies

Exploration of chemical modifications and derivatization strategies has been crucial in optimizing MAT2A inhibitors. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the core scaffold and substituents affect potency and other properties nih.govacs.orgblogspot.com. For instance, modifications at the R1 and R3 positions of the pyrazolo-pyrimidinone scaffold have been investigated acs.org. Early analogues explored increasing hydrophobicity and sp3 character at the R1 position, leading to improvements in enzymatic potency acs.org. The addition of a phenol (B47542) substituent at the C-6 position (R3) in an analogue like AGI-24512 was designed to displace a protein-bound water molecule observed in the MAT2A binding site, leading to improved potency acs.orgblogspot.com. Further modifications keeping the quinoline (B57606) at R3 and modifying R1 with potency-enhancing substituents were explored, leading to AGI-25696 which incorporated a phenyl substituent at R1 acs.org. Derivatization strategies can also involve labeling biomolecules or incorporating deuterium (B1214612) to improve metabolic stability insaindia.res.inmdpi.commedchemexpress.com.

Synthetic Optimization for Improved Metabolic Stability in Preclinical Research

Improving metabolic stability has been a significant focus in the development of MAT2A inhibitors for preclinical research acs.orgresearchgate.net. Initial assessment of related compounds, such as AGI-24512, indicated poor metabolic stability, with the piperidine (B6355638) ring identified as a major metabolic liability acs.orgresearchgate.netblogspot.com. This rapid oxidative metabolism across preclinical species and human microsomes prompted efforts to improve stability acs.orgresearchgate.net. Analogues were generated to investigate their ability to maintain enzymatic potency while improving metabolic stability acs.orgresearchgate.net. AGI-25696, with a phenyl substituent at R1, demonstrated improved metabolic stability compared to earlier analogues, showing a human microsomal extraction ratio (ER) of 0.16 acs.orgresearchgate.netresearchgate.net. This was a significant improvement over the ER of 0.72 observed for a compound with a piperidine at R1 acs.orgresearchgate.net. Despite this improvement in metabolic stability, AGI-25696 exhibited very high plasma protein binding (>99.9% in human plasma) and high efflux, which suggested a potentially high dose requirement for adequate human exposure blogspot.comresearchgate.net. The weakly acidic nature and potential tautomerism of the chemotype were hypothesized to contribute to the high plasma protein binding blogspot.comresearchgate.net. Further optimization efforts aimed at addressing these properties led to the discovery of AG-270, which showed improved plasma protein binding blogspot.com.

Mechanistic Elucidation of Agi 25696 Action

Characterization of MAT2A Enzyme Inhibition by AGI-25696

AGI-25696 has been characterized as a potent inhibitor of MAT2A. patsnap.com This inhibition disrupts the normal function of the enzyme, which is crucial for the synthesis of S-adenosylmethionine (SAM).

Allosteric Binding Mode and Substrate Noncompetitive Inhibition

Research indicates that AGI-25696 acts as an allosteric inhibitor of MAT2A. patsnap.comblogspot.com This means it binds to a site on the enzyme distinct from where the substrates (methionine and ATP) bind. blogspot.com By binding allosterically, AGI-25696 inhibits the enzyme's activity in a manner that is noncompetitive with respect to its substrates, ATP and L-methionine. patsnap.comblogspot.comacs.org This allosteric binding has been confirmed through kinetic studies and crystallography. blogspot.com

Prevention of S-Adenosylmethionine (SAM) Product Release

A key aspect of AGI-25696's inhibitory mechanism is its ability to inhibit the release of the product, S-adenosylmethionine (SAM), from the enzyme's active site. patsnap.com By trapping SAM, AGI-25696 effectively reduces the pool of available SAM within the cell.

Biological Consequences of MAT2A Inhibition on the Methionine Cycle

Inhibition of MAT2A by AGI-25696 leads to a substantial reduction in cellular SAM levels. patsnap.com SAM is a crucial molecule in the methionine cycle, serving as the primary methyl donor for numerous transmethylation reactions. ctdbase.orgnih.govmdpi.com The methionine cycle is a metabolic pathway that regenerates methionine from homocysteine, utilizing SAM in the process. nih.gov By reducing SAM levels, AGI-25696 disrupts this cycle and impacts downstream metabolic processes that rely on SAM. nih.gov

Downstream Effects on Cellular Methylation Pathways and Associated Enzymes (e.g., PRMT5)

The reduction in SAM levels caused by MAT2A inhibition has significant downstream effects on cellular methylation pathways. nih.gov SAM is the essential cofactor for protein methyltransferases, including Protein Arginine Methyltransferase 5 (PRMT5). nih.govbiorxiv.org PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, including histones and non-histone proteins, regulating processes like transcription, RNA splicing, and cell growth signaling. nih.govbiorxiv.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgideayabio.comresearchgate.net

Molecular Basis of Synthetic Lethality in MTAP-Deleted Cellular Systems by AGI-25696

AGI-25696 has demonstrated selective antiproliferative effects in cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. patsnap.comnih.govmedchemexpress.com MTAP is an enzyme in the methionine salvage pathway that metabolizes methylthioadenosine (MTA), a byproduct of SAM-dependent methylation and polyamine synthesis, back into adenine (B156593) and methionine. nih.gov The MTAP gene is frequently codeleted with the CDKN2A tumor suppressor gene in approximately 15% of human cancers. patsnap.comnih.govinvestorroom.comnih.govresearchgate.net

In MTAP-deleted cells, the methionine salvage pathway is impaired, leading to an accumulation of MTA. nih.govinvestorroom.com MTA itself is an inhibitor of PRMT5. investorroom.comnih.gov This accumulation of MTA in MTAP-deleted cells already partially inhibits PRMT5 activity. investorroom.com These cells become particularly dependent on the methionine cycle, and specifically on MAT2A activity, to maintain sufficient SAM levels for essential methylation processes. investorroom.comnih.govnih.gov

Preclinical in Vitro Research Characterization of Agi 25696

Biochemical Potency Determination Against Isolated MAT2A Enzyme

Research efforts focused on identifying and optimizing compounds with potent inhibitory activity against the isolated MAT2A enzyme. AGI-25696 was synthesized as part of a series of analogues aimed at improving upon earlier compounds. While many compounds showed good enzymatic potency, AGI-25696, featuring a phenyl substituent at the R1 position, demonstrated good cellular activity and was further profiled. researchgate.netacs.org The development process involved fragment screening and structure-guided design, leading to significant improvements in potency. researchgate.netblogspot.com Kinetic studies on related compounds indicated a non-competitive mode of inhibition with respect to the substrates ATP and L-methionine, with binding occurring in an allosteric pocket of MAT2A. researchgate.netblogspot.com

Cellular Activity and Target Engagement in Cancer Cell Lines (e.g., HCT116)

AGI-25696 demonstrated cellular activity, particularly in cancer cell lines such as HCT116. researchgate.netacs.org Cellular assays were developed to assess MAT2A inhibition by measuring the levels of its product, SAM, following compound treatment. acs.orgresearchgate.net

Modulation of Intracellular SAM Levels

Potent MAT2A inhibitors, including those related to AGI-25696, have been shown to substantially reduce intracellular SAM levels in cancer cells. medchemexpress.comresearchgate.net AGI-25696 showed good cellular activity with a SAM IC50 of 150 nM in the HCT116 cell assay. researchgate.netacs.org A related compound, AGI-24512, also led to a dose-dependent decrease in SAM levels in the HCT116 MTAP-null cell assay with an IC50 of 100 nM. researchgate.net

Impact on Symmetric Dimethyl Arginine (SDMA) Levels as a Biomarker

Symmetric dimethylarginine (SDMA) is a downstream measure of MAT2A activity, influenced by the availability of SAM as a methyl donor for PRMT5. acs.orgnih.gov Inhibition of MAT2A reduces intracellular SAM levels, which in turn can impact PRMT5 activity and consequently, SDMA levels. While specific data on AGI-25696's impact on SDMA levels in the provided snippets is limited, studies with other MAT2A inhibitors, such as MAT2A-IN-23, have shown potent inhibition of SDMA in MTAP-null cell lines. medchemexpress.com SDMA is primarily eliminated via renal excretion and is considered a biomarker for kidney function.

Selective Anti-Proliferative Effects in MTAP-Null versus MTAP-Wild Type Cells

A key finding in the research of MAT2A inhibitors is their selective anti-proliferative activity in MTAP-null cells compared to MTAP-wild type cells. medchemexpress.comresearchgate.netCurrent time information in Mingo County, US.mdpi.com This selectivity is based on the synthetic lethal relationship between MAT2A inhibition and MTAP deletion. researchgate.netannualreviews.orgblogspot.com AGI-24512, a related compound, demonstrated MTAP-null selective antiproliferative activity in an HCT116 engineered cell model. researchgate.net This selective reduction of growth in MTAP-null genotype cancer cells supports the approach of targeting MAT2A for therapeutic benefit while potentially sparing non-cancerous MTAP-wild type tissue. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies Guiding Compound Optimization

Structure-Activity Relationship (SAR) studies were crucial in the optimization of MAT2A inhibitors, including the development of AGI-25696. researchgate.netCurrent time information in Mingo County, US.nih.gov Fragment screening followed by iterative structure-guided design led to significant improvements in potency. researchgate.netblogspot.com Modifications at specific positions of the chemical scaffold were explored to enhance enzymatic potency and improve metabolic stability. For example, the incorporation of a phenyl substituent at the R1 position in AGI-25696 was associated with improved metabolic stability. researchgate.netacs.org Crystal structures of MAT2A bound to inhibitors provided insights into the allosteric binding site and guided further design. researchgate.netblogspot.com

Metabolic Stability Assessment in Preclinical Microsomal Preparations (e.g., Human and Mouse Liver Microsomes)

Assessment of metabolic stability in preclinical microsomal preparations, such as human and mouse liver microsomes, is a critical step in characterizing drug candidates. acs.orgCurrent time information in Mingo County, US.wikidata.orgmdpi.comfigshare.com Initial analogues showed rapid oxidative metabolism. acs.org AGI-25696 was specifically developed to improve metabolic stability. acs.org AGI-25696 demonstrated improved metabolic stability with a human microsomal extraction ratio (ER) of 0.16, indicating it was a very stable analogue compared to earlier compounds. researchgate.netacs.org Metabolic stability studies in liver microsomes are typically performed with and without the addition of NADPH. mdpi.com

Identification of Metabolic Soft Spots to Guide Chemical Design

Detailed investigations revealed that the piperidine (B6355638) ring located at the R1 position in earlier analogues, such as compound 19 and AGI-24512, represented a significant metabolic soft spot. acs.orgdoi.org This finding indicated that metabolic transformations, likely oxidative, were predominantly occurring at this site, contributing to the poor liver microsomal stability observed for these compounds. For instance, AGI-24512 showed a human microsomal extraction ratio (ER) of 0.72, indicative of high metabolic lability. acs.org

Based on the identification of the piperidine ring as a key site of metabolism, chemical design strategies focused on modifying the R1 position to improve metabolic stability while retaining enzymatic potency. acs.org Exploration of different substituents at the R1 position led to the synthesis and evaluation of various analogues. Replacing the piperidine group with a phenyl substituent at R1, as incorporated in AGI-25696, proved to be an effective modification. acs.orgresearchgate.net This structural change resulted in a significant improvement in metabolic stability. acs.orgresearchgate.net

In vitro studies using human liver microsomes demonstrated that AGI-25696 exhibited good metabolic stability with a human microsomal ER of 0.16. acs.orgresearchgate.net This represented a substantial improvement compared to earlier analogues like AGI-24512 (ER = 0.72) and compound 24, which had a phenyl group at R1 but a different substituent at R3, showing an ER of 0.54. acs.org The enhanced metabolic stability of AGI-25696, achieved through targeted chemical design based on metabolic soft-spot identification, was a critical factor in its selection as an in vivo tool compound for further profiling. acs.orgresearchgate.netnih.govresearchgate.net

The following table summarizes the human microsomal extraction ratios for AGI-25696 and selected related analogues, illustrating the impact of chemical modifications, particularly at the R1 position, on metabolic stability.

CompoundR1 PositionR3 PositionHuman Microsomal Extraction Ratio (ER)
AGI-24512PiperidineQuinoline (B57606)0.72 acs.org
Compound 24PhenylQuinoline0.54 acs.org
AGI-25696PhenylQuinoline0.16 acs.orgresearchgate.net

Note: ER values are typically the mean of multiple experiments. acs.orgresearchgate.net

The data presented highlights the successful application of metabolic soft-spot identification in guiding the chemical design process, leading to the development of AGI-25696 with improved metabolic properties.

Preclinical in Vivo Research Applications of Agi 25696

Evaluation of Efficacy in Xenograft Models of MTAP-Deleted Tumors

The efficacy of AGI-25696 has been evaluated in murine xenograft models, which involve implanting human cancer cells with MTAP deletion into immunocompromised mice to study tumor growth modulation researchgate.netblogspot.comresearchgate.netCurrent time information in Mingo County, US..

Tumor Growth Modulation in Murine Models

Studies have demonstrated that oral administration of AGI-25696 leads to a significant reduction in the growth of MTAP-null xenografts acs.orgresearchgate.net. In a study utilizing a subcutaneous KP4 MTAP-null pancreatic xenograft model, treatment with AGI-25696 resulted in a tumor growth inhibition (TGI) of 67.8% (p = 0.0001) when compared to the vehicle-treated group acs.orgresearchgate.net. This finding aligns with in vitro data highlighting the antiproliferative effects of MAT2A inhibition in MTAP-null cell lines acs.orgresearchgate.net. Throughout the 33-day study, no adverse effects on the body weight of the mice were observed acs.orgresearchgate.net.

Pharmacodynamic Biomarker Assessment in Preclinical In Vivo Settings

Pharmacodynamic (PD) biomarker assessment in preclinical in vivo studies is crucial for understanding the biochemical impact of a compound within a living organism bioagilytix.com. While detailed specific PD biomarker data for AGI-25696 in preclinical in vivo settings were not extensively provided in the search results beyond the observed tumor growth inhibition, the established mechanism of action for MAT2A inhibitors like AGI-25696 involves the reduction of S-adenosylmethionine (SAM) levels blogspot.comnih.gov. Research with related compounds, such as AG-270, has shown a correlation between efficacy and the reduction of tumor SAM levels, with a 60-80% reduction in SAM suggested as sufficient for maximal efficacy researchgate.netnih.gov. Given that AGI-25696 is a MAT2A inhibitor, a similar mechanism involving SAM depletion is anticipated.

Preclinical Pharmacokinetic (PK) Profiling and Disposition in Animal Models

Preclinical pharmacokinetic (PK) profiling provides essential information on the absorption, distribution, metabolism, and excretion of a compound in animal models, guiding further development mmv.org.

Assessment of Oral Absorption and Half-Life in Preclinical Species (e.g., Rat)

Plasma Protein Binding Characteristics in Preclinical Species

AGI-25696 exhibited very high plasma protein binding (PPB), measured at over 99.9% in human plasma via ultracentrifugation acs.orgresearchgate.net. This extensive protein binding was hypothesized to be influenced by the weakly acidic nature and tautomerism of its chemical structure acs.orgresearchgate.net. High plasma protein binding can impact the distribution of a drug to tissues and may necessitate higher doses to achieve therapeutic concentrations at the target site nih.govblogspot.comevotec.com.

Efflux Properties in Preclinical Cell-Based Assays (e.g., Caco-2)

In a Caco-2 assay, AGI-25696 showed a high efflux ratio of 6.0 acs.orgresearchgate.net. The Caco-2 assay is a widely accepted in vitro model used to predict intestinal permeability and assess the involvement of efflux transporters in drug absorption sigmaaldrich.comnih.govnih.gov. A high efflux ratio indicates that the compound is likely a substrate for efflux transporters, which actively transport the drug back into the intestinal lumen, potentially leading to reduced oral absorption sigmaaldrich.com. This high efflux property, combined with high plasma protein binding, contributed to the estimation that a very high dose of AGI-25696 would be needed to achieve sufficient systemic exposure acs.orgresearchgate.net.

Below is a summary of some key preclinical in vitro and in vivo parameters reported for AGI-25696:

ParameterValueAssay/SpeciesSource
Human Microsomal ER0.16Human Liver Microsomes acs.orgresearchgate.net
Cellular Activity (SAM IC₅₀)150 nMHCT116 cell assay acs.orgresearchgate.net
Plasma Protein Binding (PPB)>99.9%Human Plasma acs.orgresearchgate.net
Efflux Ratio6.0Caco-2 assay acs.orgresearchgate.net
Tumor Growth Inhibition (TGI)67.8% (p=0.0001)KP4 MTAP-null xenograft (mouse) acs.orgresearchgate.net
Plasma Cmax (after 3 b.i.d. doses)179,000 ± 21,500 ng/mLKP4 MTAP-null xenograft (mouse) acs.orgresearchgate.net
Tumor Cmax (after 3 b.i.d. doses)32,300 ± 6,100 ng/gKP4 MTAP-null xenograft (mouse) acs.orgresearchgate.net
Plasma AUC0-12h (after 3 b.i.d. doses)1,650,000 h.ng/mLKP4 MTAP-null xenograft (mouse) acs.orgresearchgate.net
Tumor AUC0-12h (after 3 b.i.d. doses)372,000 h.ng/gKP4 MTAP-null xenograft (mouse) acs.orgresearchgate.net

Note: The provided PK data were obtained from a study involving three twice-daily (b.i.d.) doses in the KP4 MTAP-null xenograft mouse model acs.orgresearchgate.net.

Establishing In Vivo Proof-of-Principle for MAT2A Inhibition

Preclinical in vivo studies utilizing AGI-25696, an in vivo tool molecule and a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), have been instrumental in establishing proof-of-principle for targeting MAT2A in tumors with methylthioadenosine phosphorylase (MTAP) deletion. MTAP is a key enzyme in the methionine salvage pathway, and its deletion, frequently observed in various cancers, creates a vulnerability that can be exploited by inhibiting MAT2A. bioscience.co.uknih.govglpbio.com AGI-25696 was employed to investigate the sensitivity of MTAP-null tumors to MAT2A inhibition within a living system. researchgate.netnih.gov

Research conducted in mice bearing subcutaneous KP4 MTAP-null xenografts demonstrated the efficacy of AGI-25696 in inhibiting tumor growth. researchgate.netnih.gov In this study, oral administration of AGI-25696 at a dose of 300 mg/kg once daily (q.d.) resulted in a substantial reduction in the growth of these xenografts over a 33-day period. researchgate.netnih.gov The observed tumor growth inhibition (TGI) was 67.8%, with a statistically significant p-value of 0.0001. researchgate.netnih.gov This finding was consistent with prior in vitro data, further supporting the potential of MAT2A inhibition as a therapeutic strategy for MTAP-deleted cancers. researchgate.netnih.gov Throughout the duration of the 33-day study, treatment with AGI-25696 did not result in observable adverse effects on the body weight of the mice. researchgate.netnih.gov

Pharmacokinetic profiling in the study indicated that oral treatment with AGI-25696 led to sustained high exposure of the compound within the pancreatic KP4 MTAP-null xenograft tumors. researchgate.netnih.gov AGI-25696 was identified as a metabolically stable analogue that was selected for further in vivo profiling. researchgate.netnih.gov These preclinical in vivo findings with AGI-25696 provided crucial proof-of-principle data, supporting the development of subsequent MAT2A inhibitors for clinical investigation. nih.gov

In Vivo Efficacy of AGI-25696 in KP4 MTAP-null Xenografts

Study EndpointResultStatistical Significance (p-value)
Tumor Growth Inhibition (TGI)67.8%0.0001
Effect on Mouse Body WeightNo adverse effects observedNot applicable

Advanced Research Methodologies and Techniques Applied to Agi 25696 Studies

Fragment-Based Screening Approaches for Initial Hit Identification

The discovery of the chemical series leading to AGI-25696 originated from fragment-based screening, a powerful method for identifying low-molecular-weight compounds (fragments) that bind to a biological target. researchgate.netpatsnap.com This approach is advantageous as it allows for the efficient exploration of chemical space to find starting points for optimization. researchgate.net

For the MAT2A project, multiple biophysical screening techniques were employed in parallel to identify initial fragment hits that bind to a known allosteric site on the enzyme. researchgate.net These methods included:

High-Throughput Thermal Shift/Differential Scanning Fluorimetry (DSF): This technique measures changes in the thermal stability of a protein upon ligand binding. A DSF screen of a fragment library was a key component of the hit-finding strategy. researchgate.netblogspot.com

Surface Plasmon Resonance (SPR): SPR detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. researchgate.net

Cocktail-Based Crystallography: This method involves soaking protein crystals in solutions containing mixtures of fragments to identify binders through X-ray crystallography. researchgate.net

This multi-pronged strategy successfully identified weak but highly ligand-efficient fragments. researchgate.net Through a process of structure-guided design, which heavily relies on crystallographic data of how the fragments bind to MAT2A, these initial hits were elaborated. patsnap.comresearchgate.net Scientists utilized merging and growing strategies to evolve these fragments into more complex and potent inhibitors, ultimately leading to the development of the chemical scaffold for AGI-25696. researchgate.net

High-Throughput Enzymatic and Cell-Based Assays for MAT2A Inhibitor Discovery

Following the identification of initial hits, high-throughput enzymatic and cell-based assays were crucial for optimizing the potency and cellular activity of the MAT2A inhibitors. researchgate.netacs.org These assays allowed for the rapid screening of newly synthesized compounds to establish structure-activity relationships (SAR).

Enzymatic Assays: These in vitro assays directly measure the ability of a compound to inhibit the activity of the MAT2A enzyme. The primary function of MAT2A is to synthesize S-adenosylmethionine (SAM), the universal methyl donor, from methionine and ATP. researchgate.net Assays were designed to quantify the inhibition of this enzymatic activity, providing key data on the biochemical potency (IC50) of compounds like AGI-25696. acs.orgnih.gov

Cell-Based Assays: To understand how enzymatic inhibition translated into a functional effect within a cellular context, various cell-based assays were developed. A critical assay measured the reduction of intracellular SAM levels in cancer cells upon treatment with the inhibitor. researchgate.netacs.org AGI-25696 demonstrated a potent ability to lower SAM levels in HCT116 cells. acs.org Furthermore, cell proliferation assays were essential to confirm that inhibiting MAT2A could selectively block the growth of cancer cells with a specific genetic vulnerability (MTAP deletion). patsnap.comacs.org AGI-25696 was shown to inhibit the proliferation of MTAP-deficient HCT116 cells. acs.org

These high-throughput assays provided a robust platform for the iterative cycle of design, synthesis, and testing that propelled the optimization of the initial fragment hits into the potent in vivo tool compound, AGI-25696. researchgate.netnih.gov

Mass Spectrometry-Based Methods for Protein Binding and Metabolite Identification in Preclinical Research

Mass spectrometry (MS) is a versatile and highly sensitive analytical technique that played a pivotal role in the preclinical characterization of AGI-25696 and related compounds. researchgate.netacs.orgnih.gov Its applications ranged from studying drug-protein interactions to identifying metabolic pathways.

Protein Binding: The extent of plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences a drug's distribution and availability. For AGI-25696, it was determined that the compound had very high PPB (>99.9% in human plasma). researchgate.net While the specific MS method for this determination isn't detailed, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying the unbound drug fraction after separation from plasma proteins, often via methods like ultracentrifugation. researchgate.netnih.gov

Metabolite Identification: Understanding how a compound is metabolized is fundamental to drug development. In vitro metabolite identification studies using human and mouse liver microsomes were conducted for the chemical series to which AGI-25696 belongs. acs.org These studies typically use high-resolution mass spectrometry to detect and identify the chemical structures of metabolites formed by drug-metabolizing enzymes. nih.gov This information is crucial for identifying metabolically liable spots on the molecule, guiding further chemical modifications to improve properties like metabolic stability. acs.org For instance, initial studies on a related compound indicated that a piperidine (B6355638) ring was a primary site of metabolism, which guided the design of more stable analogues like AGI-25696. acs.org

Functional Genomic Screens (e.g., shRNA screens) for Synthetic Lethality Pathways

The therapeutic rationale for using a MAT2A inhibitor like AGI-25696 is rooted in the concept of synthetic lethality. nih.gov This occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not. Functional genomic screens are powerful tools for identifying such synthetic lethal interactions on a genome-wide scale.

The key synthetic lethal partner for MAT2A is the methylthioadenosine phosphorylase (MTAP) gene. patsnap.com The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene in about 15% of all cancers. researchgate.netpatsnap.com This deletion makes cancer cells uniquely dependent on MAT2A activity.

While the initial discovery of the MAT2A-MTAP synthetic lethal relationship predates AGI-25696, techniques like RNA interference (RNAi), including short hairpin RNA (shRNA) screens, were instrumental in validating this pathway. nih.gov In these screens, libraries of shRNAs are used to systematically knock down the expression of individual genes in cancer cell lines (e.g., those with and without MTAP deletion). By observing which gene knockdowns selectively kill the MTAP-deleted cells, researchers can identify synthetic lethal dependencies. Such studies demonstrated that depleting MAT2A leads to a selective anti-proliferative effect in MTAP-deficient cancers, providing the foundational evidence to pursue MAT2A as a therapeutic target. nih.gov

Bioanalytical Techniques for Quantifying AGI-25696 in Preclinical Biological Matrices

Accurate quantification of a drug candidate in biological matrices such as plasma, blood, and tumor tissue is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical development. researchgate.net For a small molecule like AGI-25696, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard bioanalytical method. nih.govmdpi.com

This technique offers high sensitivity and selectivity, allowing for the precise measurement of the drug and its metabolites, even at low concentrations, within complex biological samples. mdpi.com The general workflow involves:

Sample Preparation: Extraction of AGI-25696 from the biological matrix (e.g., plasma) to remove interfering substances like proteins and lipids.

Chromatographic Separation: Use of liquid chromatography to separate AGI-25696 from other components in the extract based on its physicochemical properties.

Mass Spectrometric Detection: Ionization of the separated AGI-25696 and detection by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used for enhanced selectivity, where a specific parent ion of the compound is selected and fragmented to produce characteristic product ions, creating a highly specific signature for quantification. nih.gov

These validated bioanalytical methods are critical for determining key PK parameters, such as absorption, distribution, metabolism, and excretion (ADME), which are necessary to understand a drug's behavior in vivo and to establish a relationship between exposure and efficacy. researchgate.net

ParameterValueAssay/Matrix
Biochemical Potency -Enzymatic Assay
Cellular SAM IC50 150 nMHCT116 Cells
Cell Proliferation IC50 250 nMHCT116 MTAP knockout cells
Human Plasma Protein Binding >99.9%Ultracentrifugation
Human Microsomal Stability (ER) 0.16Human Liver Microsomes
Caco-2 Efflux Ratio 6.0Caco-2 Assay
This table summarizes key in vitro parameters for AGI-25696 and related compounds as identified through various research assays.

Future Directions and Unexplored Research Avenues for Agi 25696 and Mat2a Inhibitors

Design of Next-Generation AGI-25696 Derivatives with Optimized Preclinical Pharmacological Profiles

The development trajectory from early MAT2A inhibitors to AGI-25696 and subsequently to the clinical candidate AG-270 offers critical insights for designing the next generation of derivatives. nih.gov Initial compounds like AGI-24512 suffered from poor oral absorption and rapid metabolism. acs.org AGI-25696 was engineered to overcome these limitations, demonstrating significantly improved metabolic stability by replacing a piperidine (B6355638) ring with a phenyl group at the R1 position, which resulted in a metabolically robust analog. acs.org

However, AGI-25696 itself presented challenges, including very high plasma protein binding (>99.9%) and a high efflux ratio, which would necessitate a very high dose to achieve adequate human exposure. acs.org These properties were hypothesized to be linked to the weakly acidic nature of its chemical scaffold. researchgate.net

Future design strategies for AGI-25696 derivatives will focus on:

Modulating Physicochemical Properties: Fine-tuning the chemical structure to reduce plasma protein binding and minimize efflux transporter recognition, thereby improving bioavailability and therapeutic index. acs.org

Enhancing Potency and Overcoming Resistance: While AGI-25696 showed improved potency over earlier inhibitors like PF-9366, which was crucial for overcoming cellular feedback mechanisms that upregulate MAT2A expression, next-generation compounds will aim for even greater potency. nih.gov

Exploring Novel Scaffolds: Research into entirely new chemical backbones, such as 3H-pyrido[1,2-c]pyrimidin-3-one, tetrahydrobenzo nih.govaacrjournals.orgimidazo[1,2-a]pyrazine, and pyrazolo[3,4-c]quinolin-4-one skeletons, is underway to identify inhibitors with superior drug-like properties, including oral bioavailability and brain penetration. nih.govnih.govnih.gov

Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to MAT2A can illuminate key molecular interactions and guide the rational design of new analogs with optimized binding affinity and selectivity. ijraset.comresearchgate.net

Table 1: Comparison of Preclinical MAT2A Inhibitor Properties
CompoundKey AdvancementLimitation for Further Development
AGI-24512Demonstrated potent enzymatic inhibition.Poor oral absorption and rapid metabolism. acs.org
AGI-25696Improved metabolic stability and good cellular activity. acs.orgHigh plasma protein binding and high efflux ratio. acs.org
AG-270First-in-class oral inhibitor with a desirable preclinical safety profile. acs.orgnih.govExposure became less than dose-proportional at higher doses in clinical trials. nih.gov

Investigation of Broader Cellular and Molecular Pathways Influenced by AGI-25696 in Research Models

The primary mechanism of MAT2A inhibitors is the targeted disruption of S-adenosylmethionine (SAM) synthesis. nih.gov In MTAP-deleted cancers, the accumulation of MTA already partially inhibits the enzyme PRMT5; the reduction of SAM by MAT2A inhibitors further cripples PRMT5 activity, leading to synthetic lethality. nih.govaacrjournals.org However, research with AGI-25696's successor, AG-270, has revealed that the consequences of MAT2A inhibition extend beyond this primary axis.

Unexplored research avenues include:

Mitotic Regulation: Preclinical studies have shown that MAT2A inhibition leads to a significant increase in mitotic defects, such as the formation of binucleated and multinucleated cells. nih.govnih.gov Further investigation is needed to elucidate the precise molecular mechanisms by which SAM depletion disrupts the fidelity of cell division.

RNA Splicing and Processing: The activity of PRMT5 is crucial for the proper functioning of the splicing complex. nih.gov Inhibition of the MAT2A-PRMT5 axis has been shown to dysregulate RNA splicing, particularly affecting proteins in the Fanconi anemia pathway. nih.govresearchgate.net A deeper, transcript-wide analysis could identify novel dependencies and vulnerabilities created by this splicing disruption.

DNA Damage and Repair: The impairment of splicing and the induction of mitotic stress by MAT2A inhibition can lead to increased DNA damage. nih.gov Exploring the interplay between MAT2A inhibition and various DNA damage response (DDR) pathways could uncover new therapeutic synergies.

Epigenetic Reprogramming: As SAM is the universal methyl donor, its depletion affects a wide range of methylation events, including histone and DNA methylation. nih.gov Investigating the broader epigenetic landscape changes following treatment with AGI-25696 could reveal long-term consequences on gene expression and cell fate.

Combinatorial Research Strategies with Other Preclinical Targeted Agents

The mechanistic insights gained from AGI-25696 and its derivatives have paved the way for rational combinatorial strategies designed to enhance anti-tumor efficacy. The synthetic lethal relationship between MAT2A and MTAP deletion itself provides a strong rationale for combination therapies. researchgate.net

Key combinatorial research strategies include:

PRMT5 Inhibitors: The most direct synergy exists with PRMT5 inhibitors. Dual inhibition of both MAT2A and PRMT5 has been shown to induce profound and durable tumor regressions in preclinical models at doses where single agents are less effective. researchgate.netsemanticscholar.org This combination further suppresses the PRMT5 pathway, which is already sensitized by MTA accumulation in MTAP-deleted cells. nih.gov

Taxanes: Based on the observation that MAT2A inhibition causes mitotic defects, combining MAT2A inhibitors with anti-mitotic agents like taxanes (e.g., docetaxel, paclitaxel) is a promising strategy. nih.govprobiologists.com Preclinical studies have demonstrated synergistic activity, with the combination leading to increased tumor growth inhibition compared to either agent alone. probiologists.com

Other Chemotherapies and Targeted Agents: Synergistic effects have also been noted with other classes of drugs, including platinum-based agents, topoisomerase inhibitors, and DOT1L inhibitors, expanding the potential application of MAT2A inhibition in cancer treatment. probiologists.com

Table 2: Preclinical Combinatorial Strategies for MAT2A Inhibitors
Combination Agent ClassMechanistic RationaleObserved Preclinical Effect
PRMT5 InhibitorsAggravated inhibition of the PRMT5 pathway, a key dependency in MTAP-deleted cells. researchgate.netSynergistic and durable tumor regressions. semanticscholar.org
TaxanesMAT2A inhibition induces mitotic defects, sensitizing cells to anti-mitotic agents. nih.govIncreased tumor growth inhibition. probiologists.com
DOT1L InhibitorsReduction of global histone methylation. probiologists.comSynergistic effects in MLL-rearranged leukemia cells. probiologists.com

Development of Novel In Vivo Preclinical Models for MAT2A Inhibitor Efficacy and Mechanism Studies

The preclinical evaluation of AGI-25696 and other MAT2A inhibitors has heavily relied on xenograft models, where human cancer cell lines are implanted into immunocompromised mice. acs.org Commonly used models include those derived from the KP4 (pancreatic) and HCT-116 (colon) cell lines, which are engineered to have MTAP deletions. nih.govacs.org While these models were crucial for demonstrating in vivo proof-of-concept, future research requires more sophisticated systems. researchgate.net

Future directions in preclinical model development include:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into mice, better retain the heterogeneity and genetic complexity of the original human tumor. aacrjournals.org These models are increasingly being used to test MAT2A and PRMT5 inhibitors and can help identify biomarkers of response and resistance. researchgate.netaacrjournals.org

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (such as Cdkn2a/Mtap deletion) would provide an invaluable tool. These models allow for the study of tumor development and therapeutic response in the context of a fully intact immune system and a natural tumor microenvironment.

Humanized Mouse Models: To study the interaction between MAT2A inhibitors and the human immune system, mice can be engrafted with human immune cells. These models would be particularly relevant for investigating potential immunomodulatory effects of targeting methionine metabolism.

Organoid and 3D Culture Systems: Three-dimensional organoid cultures derived from patient tumors can bridge the gap between traditional 2D cell culture and in vivo models. They better recapitulate the cellular architecture and interactions of a tumor and can be used for higher-throughput screening of next-generation AGI-25696 derivatives and drug combinations.

By pursuing these future directions, the scientific community can build upon the foundational knowledge provided by AGI-25696 to develop more effective, targeted therapies for MTAP-deleted cancers.

Q & A

Q. What is the molecular mechanism of AGI25696 in MTAP-deficient cancer models?

this compound inhibits methionine adenosyltransferase 2 (MAT2A), a critical enzyme in the methionine cycle. In MTAP-deficient cancers, this inhibition depletes S-adenosylmethionine (SAMe), disrupting methylation processes essential for tumor survival. Researchers should validate MTAP status in cell lines using PCR or immunohistochemistry before testing this compound .

Q. How can researchers validate the structural identity of this compound to avoid vendor discrepancies?

Cross-reference the CAS# (2201065-84-9) with peer-reviewed publications (e.g., J. Med. Chem. 2021) and use analytical techniques like NMR or mass spectrometry to confirm compound purity. Avoid vendors listing CAS#2201066-35-3, a common misassignment .

Q. What in vitro assays are suitable for preliminary screening of this compound efficacy?

Use viability assays (e.g., MTT or CellTiter-Glo) in MTAP-null vs. MTAP-wild-type cell lines. Pair with SAMe/SAH ratio quantification via LC-MS to confirm on-target effects .

Q. How should researchers design dose-response experiments for this compound?

Employ a logarithmic concentration range (e.g., 1 nM–10 µM) over 72 hours. Include controls for SAMe supplementation to rescue phenotype, confirming mechanism specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound efficacy data across different MTAP-deficient tumor types?

Analyze tumor-specific metabolic dependencies (e.g., histone methylation vs. polyamine synthesis) using RNA-seq or metabolomics. For example, glioblastoma may rely on MAT2A for MYC-driven pathways, while pancreatic cancer depends on SAMe for redox balance .

Q. How to optimize in vivo models for this compound pharmacokinetic-pharmacodynamic (PK/PD) studies?

Use MTAP-knockout xenografts in immunodeficient mice. Measure tumor SAMe levels via LC-MS post-treatment and correlate with plasma drug concentrations. Adjust dosing schedules based on half-life (e.g., bid vs. qd) to maintain target engagement .

Q. What statistical methods are recommended for analyzing heterogeneous responses in this compound-treated cohorts?

Apply cluster analysis (e.g., k-means) to subgroup responders vs. non-responders. Use multivariate regression to identify covariates (e.g., tumor mutational burden, baseline SAMe levels) influencing outcomes .

Q. How can researchers integrate this compound with existing therapies to overcome resistance?

Test combinations with PRMT5 inhibitors (e.g., GSK3326595) in sequential vs. concurrent dosing. Use synergy scoring (e.g., Chou-Talalay method) and monitor adaptive feedback mechanisms via phosphoproteomics .

Methodological Guidance

Validating this compound target engagement in complex biological systems

  • Step 1: Quantify intracellular SAMe using LC-MS.
  • Step 2: Perform thermal proteome profiling (TPP) to confirm MAT2A binding.
  • Step 3: Corrogate gene expression changes (e.g., MAT2A knockdown vs. drug treatment) via RNA-seq .

Addressing batch variability in this compound preclinical studies

  • Solution: Source compounds from ≥3 vendors for comparative assays.
  • Quality Control: Include reference standards (e.g., SAMe) in each experiment.
  • Documentation: Report lot numbers and storage conditions in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGI25696
Reactant of Route 2
Reactant of Route 2
AGI25696

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.